molecular formula C18H22N4O4 B3980656 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE

Cat. No.: B3980656
M. Wt: 358.4 g/mol
InChI Key: FGHWEGQGQKMRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling Reaction: The furan-2-ylmethylamine is then coupled with the nitrated phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of Piperazine Derivative: The final step involves the reaction of the coupled product with piperazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine Derivatives: These compounds share the furan ring and amine group but differ in other substituents.

    Nitrophenyl Piperazine Derivatives: These compounds have the nitrophenyl and piperazine moieties but may lack the furan ring.

Uniqueness

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is unique due to the combination of the furan ring, nitrophenyl group, and piperazine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-2-18(23)21-9-7-20(8-10-21)14-5-6-17(22(24)25)16(12-14)19-13-15-4-3-11-26-15/h3-6,11-12,19H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWEGQGQKMRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.